molecular formula C5H7N5O3 B2461650 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 376618-71-2

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B2461650
CAS RN: 376618-71-2
M. Wt: 185.143
InChI Key: FDNHAKFWMLAFFD-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (MNPC) is a small molecule synthesized from nitropyridine, which has been studied for its potential applications in scientific research. In particular, MNPC has been studied for its ability to act as an inhibitor of certain enzymes, and has been used in biochemical and physiological experiments to study the effects of enzyme inhibition.

Mechanism of Action

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a small molecule that binds to the active site of certain enzymes, such as COX-2 and 5-LOX. This binding blocks the enzyme from catalyzing its reaction, thus inhibiting the activity of the enzyme. Inhibition of these enzymes has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential application in scientific research, particularly as an inhibitor of certain enzymes. Inhibition of COX-2 and 5-LOX has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases. In addition, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential effects on other biochemical and physiological processes, such as cell proliferation, apoptosis, and oxidative stress.

Advantages and Limitations for Lab Experiments

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is relatively stable and can be stored for extended periods of time. However, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can be toxic in high concentrations, and should be handled with care.

Future Directions

There are several potential future directions for research on 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide. One potential direction is to further study the mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide and its effects on different biochemical and physiological processes. In addition, further research could be conducted on the potential therapeutic applications of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide, such as its potential use as an anti-inflammatory agent. Finally, further research could be conducted on the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide and the development of more efficient and cost-effective methods for its production.

Synthesis Methods

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is synthesized from nitropyridine, which can be prepared from pyridine and nitric acid. The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves the reaction of nitropyridine with hydrazine hydrate and formaldehyde in an aqueous solution. The reaction is typically carried out at a temperature of around 80°C and a pH of 8-9. The product is then purified by recrystallization and can be isolated in a white crystalline form.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential application in scientific research, particularly as an inhibitor of certain enzymes. In particular, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNHAKFWMLAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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